molecular formula C9H17NS B13283090 3-(Cyclohexylsulfanyl)azetidine

3-(Cyclohexylsulfanyl)azetidine

Cat. No.: B13283090
M. Wt: 171.31 g/mol
InChI Key: NKKJBZJFZWIVFM-UHFFFAOYSA-N
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Description

3-(Cyclohexylsulfanyl)azetidine is a chemical building block of high interest in medicinal chemistry and drug discovery, incorporating a conformationally restricted azetidine ring and a thioether functional group. The azetidine scaffold is a four-membered saturated heterocycle known to be non-planar and conformationally mobile, which introduces significant ring strain and can be used to influence the properties of a larger molecule . Azetidine rings are valuable in drug design for imparting rigidity to molecular structures and improving metabolic stability . This specific compound features a cyclohexylsulfanyl moiety, which can modulate the molecule's lipophilicity and serve as a handle for further chemical modification. Researchers utilize azetidine derivatives in the synthesis of potential therapeutic agents; for instance, azetidine-containing compounds have been explored as inhibitors of viral proteases, such as in programs targeting human cytomegalovirus (HCMV) replication . The structural features of this compound make it a versatile intermediate for constructing more complex, target-oriented molecules in pharmaceutical research. This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H17NS

Molecular Weight

171.31 g/mol

IUPAC Name

3-cyclohexylsulfanylazetidine

InChI

InChI=1S/C9H17NS/c1-2-4-8(5-3-1)11-9-6-10-7-9/h8-10H,1-7H2

InChI Key

NKKJBZJFZWIVFM-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)SC2CNC2

Origin of Product

United States

Synthetic Methodologies for 3 Cyclohexylsulfanyl Azetidine and Analogues

Direct C-S Bond Formation on the Azetidine (B1206935) Ring System

These strategies involve the creation of a carbon-sulfur bond directly on a pre-formed azetidine ring. This approach is advantageous as it allows for the late-stage functionalization of azetidine intermediates.

A highly effective method for synthesizing 3-aryl-3-sulfanyl azetidines involves the iron-catalyzed alkylation of thiols with 3-arylazetidin-3-ols. acs.orgnih.gov This reaction, which utilizes the inexpensive and mild catalyst iron(III) chloride (FeCl₃), proceeds in high yields and demonstrates a broad substrate scope. acs.orgthieme-connect.com The reaction is believed to occur through the formation of an azetidine carbocation intermediate. acs.org

The N-carboxybenzyl (Cbz) protecting group on the azetidine nitrogen is crucial for the success of the reaction, facilitating high reactivity. nih.govthieme-connect.com This method tolerates a wide array of thiols, including benzylic, alkyl, and aromatic thiols with both electron-donating and electron-withdrawing groups. acs.org The versatility of this approach is further demonstrated by the successful reaction with various 3-arylazetidin-3-ols, including those containing indole (B1671886) and benzodioxole moieties. acs.org The resulting 3-aryl-3-sulfanyl azetidines can be further modified, for instance, by oxidation to the corresponding sulfoxides and sulfones or by removal of the Cbz group to reveal the free NH-azetidine for subsequent derivatization. thieme-connect.com

Azetidin-3-ol (B1332694) SubstrateThiolCatalyst (mol%)SolventTemp (°C)Yield (%)Reference
N-Cbz-3-phenylazetidin-3-ol4-Methoxybenzyl thiolFeCl₃ (7.5)Toluene4098 acs.orgthieme-connect.com
N-Cbz-3-(4-methoxyphenyl)azetidin-3-olCyclohexanethiol (B74751)FeCl₃ (7.5)Toluene4096 acs.orgthieme-connect.com
N-Cbz-3-(benzo[d] nih.govCurrent time information in Powiat rzeszowski, PL.dioxol-5-yl)azetidin-3-olBenzyl thiolFeCl₃ (7.5)Toluene4092 acs.org
N-Cbz-3-(1H-indol-3-yl)azetidin-3-ol4-FluorothiophenolFeCl₃ (7.5)Toluene4085 acs.org

A modern and efficient approach for forging C-S bonds on the azetidine ring is the photo-induced thiol-ene addition to 2-azetines. polimi.it This method operates under continuous flow conditions, which allows for efficient irradiation of the reaction mixture, leading to rapid and scalable syntheses. polimi.itresearchgate.net The reaction proceeds via an anti-Markovnikov hydroalkylation or hydroarylation mechanism. polimi.it

The core of this transformation is the light-promoted generation of a thiyl radical from a thiol or disulfide. This radical then adds to the double bond of the 2-azetine to form a C-S bond and a secondary carbon-centered radical. This radical intermediate subsequently abstracts a hydrogen atom from another thiol molecule, propagating the radical chain and forming the final 3-sulfanylazetidine product. polimi.itresearchgate.net Notably, this process can often be performed without a photoinitiator, particularly for aromatic thiols, by using low-energy light (>300 nm). polimi.it

Azetine SubstrateThiolPhotosensitizerResidence Time (min)Yield (%)Reference
N-Boc-2-azetineThiophenolNone195 polimi.it
N-Boc-2-azetine4-ChlorothiophenolNone194 polimi.it
N-Boc-2-azetine1-NaphthalenethiolNone196 polimi.it
N-Boc-2-azetineCyclohexanethiolBenzophenone585 polimi.it

Synthetic Routes for Incorporating the Cyclohexyl Moiety

To synthesize the specific target compound, 3-(Cyclohexylsulfanyl)azetidine, a strategy is required to introduce the cyclohexylthio group onto the C3 position of the azetidine ring. A highly plausible and direct approach is through the nucleophilic substitution of a suitable precursor with cyclohexanethiol.

Formation of a 3-functionalized azetidine: Using one of the methodologies described above (e.g., ring contraction of a pyrrolidinone or strain-release of an ABB), an azetidine ring bearing a leaving group or a hydroxyl group at the C3 position is synthesized. An N-protected azetidin-3-ol is a common and versatile intermediate.

Nucleophilic Substitution: The azetidin-3-ol can be converted into a better leaving group, such as a tosylate (OTs) or mesylate (OMs), by reacting it with tosyl chloride or mesyl chloride, respectively. The resulting N-protected 3-tosyloxyazetidine or 3-mesyloxyazetidine can then be treated with cyclohexanethiol in the presence of a suitable base (e.g., sodium hydride, potassium carbonate). The base deprotonates the thiol to form the more nucleophilic cyclohexanethiolate anion, which then displaces the leaving group at the C3 position via an S_N2 reaction. A final deprotection step, if necessary, would yield the target compound, this compound.

This synthetic sequence leverages well-established reactions and provides a clear and flexible route to the desired product and its analogues.

Table of Compounds

Table 3: List of Mentioned Chemical Compounds
Compound NameRole/Mention
This compoundTarget compound
This compound hydrochlorideHydrochloride salt of the target compound bldpharm.com
(2-Bromoethyl)sulfonium triflateSulfur reagent for cyclization organic-chemistry.org
1-Azabicyclo[1.1.0]butane (ABB)Strained precursor for azetidine synthesis organic-chemistry.orgnih.govchemrxiv.org
3-IodoazetidineSubstrate for cross-coupling reactions rsc.org
Ethyl acrylateMichael acceptor in aza-Michael additions nih.gov
Azetidin-2-one (β-lactam)Intermediate in azetidine synthesis magtech.com.cn
α-Bromo N-sulfonylpyrrolidinonePrecursor for ring contraction acs.org
Azetidin-3-olKey intermediate for functionalization
CyclohexanethiolNucleophile for introducing the cyclohexylsulfanyl group
Tosyl chlorideReagent to form a tosylate leaving group
Mesyl chlorideReagent to form a mesylate leaving group

Reactivity and Transformation Pathways of 3 Cyclohexylsulfanyl Azetidine

Chemical Transformations of the Sulfanyl (B85325) Group in 3-(Cyclohexylsulfanyl)azetidine

The cyclohexylsulfanyl group, a thioether, is the primary site for reactions that modify the sulfur center without disrupting the azetidine (B1206935) ring. These transformations are mainly centered around the oxidation of the sulfur atom and its potential to act as a nucleophile.

Oxidative Transformations to Sulfoxides and Sulfones

The oxidation of sulfides is a fundamental and straightforward transformation in organic sulfur chemistry. nih.govmdpi.com In the case of this compound, the sulfur atom can be selectively oxidized to form the corresponding sulfoxide (B87167), 3-(cyclohexylsulfinyl)azetidine, or further oxidized to the sulfone, 3-(cyclohexylsulfonyl)azetidine. youtube.comwikipedia.org

The selective oxidation to the sulfoxide requires careful control of reaction conditions to prevent over-oxidation to the sulfone. nih.govacsgcipr.org A variety of oxidizing agents can be employed for this purpose. Hydrogen peroxide (H₂O₂) is a common and environmentally benign ("green") oxidant. nih.govmdpi.com Its selectivity can be modulated by the choice of catalyst and reaction medium. For instance, using H₂O₂ in glacial acetic acid has been shown to be a highly selective method for converting sulfides to sulfoxides under metal-free conditions. nih.gov Other reagents, such as those based on hypervalent iodine (e.g., IBX-esters), also provide clean and selective oxidation to sulfoxides without affecting other sensitive functional groups. thieme-connect.com

Further oxidation to the sulfone is achieved using stronger oxidizing conditions, such as an excess of the oxidizing agent or higher temperatures. acsgcipr.orgresearchgate.net Reagents like potassium permanganate (B83412) (KMnO₄) or meta-chloroperoxybenzoic acid (m-CPBA) are often used for this complete oxidation. The choice between sulfoxide and sulfone formation is thus highly dependent on the chosen reagent and reaction parameters. acsgcipr.org

Table 1: Oxidizing Agents for Sulfide (B99878) Transformation

Reagent Typical Product Conditions
Hydrogen Peroxide (H₂O₂) (controlled stoichiometry) Sulfoxide Metal-free (e.g., in acetic acid) or with catalysts (e.g., Selenium(IV) oxide) nih.govnih.gov
Hydrogen Peroxide (H₂O₂) (excess) Sulfone With catalysts (e.g., dendritic phosphomolybdate) and higher temperatures mdpi.com
meta-Chloroperoxybenzoic acid (m-CPBA) Sulfone Stoichiometric or excess reagent researchgate.net
Oxone® (Potassium peroxymonosulfate) Sulfoxide or Sulfone Stoichiometry and temperature dependent
Sodium Periodate (NaIO₄) Sulfoxide Mild conditions wikipedia.org
IBX-Esters Sulfoxide Mild conditions, high chemoselectivity thieme-connect.com

Nucleophilic Substitution Reactions Involving the Sulfur Center

The sulfur atom in a thioether, such as the cyclohexylsulfanyl group, is nucleophilic due to the presence of lone pairs of electrons. libretexts.orglibretexts.org This nucleophilicity is significantly greater than that of its oxygen analog (an ether). pressbooks.pubmasterorganicchemistry.com Consequently, sulfides readily react with electrophiles. A primary example of this reactivity is the reaction with alkyl halides to form ternary sulfonium (B1226848) salts. libretexts.orglibretexts.org

For this compound, reaction with an electrophile like methyl iodide would lead to the formation of a 3-(cyclohexyl(methyl)sulfonium)azetidine salt. This transformation converts the neutral sulfide into a positively charged sulfonium ion. The formation of this salt activates the groups attached to the sulfur, making them susceptible to subsequent nucleophilic attack. For instance, the sulfonium ion itself can act as an alkylating agent, where a nucleophile can attack one of the carbon groups attached to the positively charged sulfur, displacing a neutral sulfide as a good leaving group. pressbooks.pubyoutube.com However, direct nucleophilic substitution at the sulfur atom of a simple thioether to displace the cyclohexyl or azetidinyl group is not a common or favorable reaction pathway under standard conditions. Such reactions typically require the sulfur to be in a higher oxidation state or part of a more complex system. nih.gov

Reactions Involving the Azetidine Ring in this compound

The azetidine ring is a four-membered heterocycle containing a nitrogen atom. Its reactivity is dominated by the significant ring strain inherent in the small ring system. rsc.orgnih.gov This strain makes the ring susceptible to opening reactions, which relieve the steric and angular strain. rsc.orgbeilstein-journals.org

Ring-Opening Reactions of the Strained Azetidine Core

Ring-opening reactions are a hallmark of azetidine chemistry, providing pathways to synthesize linear, functionalized amine derivatives. nih.govresearchgate.net These reactions can be initiated through various mechanisms, primarily driven by the release of inherent ring strain. organic-chemistry.org

The inherent strain of the azetidine ring is a powerful thermodynamic driving force for reactions that lead to its cleavage. rsc.org This can be initiated under thermal or photochemical conditions, or, more commonly, through catalysis by acids. nih.govacs.org

Acid-mediated ring opening typically involves the protonation of the azetidine nitrogen. nih.govacs.org This initial step forms an azetidinium ion, which significantly weakens the adjacent C-N bonds and further increases the ring strain. The protonated ring is then highly susceptible to cleavage. In the absence of a strong external nucleophile, this can lead to rearrangement or intramolecular reactions. For example, studies on N-substituted azetidines have shown they can undergo acid-mediated intramolecular ring-opening decomposition. nih.gov A proposed mechanism often involves the formation of a carbocation intermediate after the C-N bond breaks, which can then be trapped by other functionalities within the molecule or by the solvent. acs.org

The most common pathway for azetidine ring opening is through nucleophilic attack. nih.govmagtech.com.cn For a neutral azetidine, this often requires Lewis acid catalysis to activate the ring. rsc.orgmagtech.com.cn However, the reaction is much more facile if the azetidine nitrogen is first converted into a quaternary azetidinium ion, for example, by alkylation with an alkyl halide. organic-chemistry.orgyoutube.com The positive charge on the nitrogen atom makes the ring carbons highly electrophilic and primes the system for attack.

The nucleophile attacks one of the carbon atoms adjacent to the nitrogen (the C2 or C4 position), leading to the cleavage of a C-N bond in an Sₙ2-type reaction. nih.govresearchgate.net This process results in the formation of a functionalized γ-amino derivative (a 1,3-aminohalide, 1,3-amino-alcohol, etc., depending on the nucleophile). The regioselectivity of the attack—whether the nucleophile adds to the C2 or C4 position—is governed by the substitution pattern on the azetidine ring. magtech.com.cnorganic-chemistry.org Generally, sterically demanding nucleophiles will attack the less substituted carbon, while electronic effects from substituents can direct the attack to a specific position. magtech.com.cn A wide variety of nucleophiles can be used in these reactions, including halides, amines, alkoxides, and azide (B81097) ions. organic-chemistry.orgresearchgate.net

Table 2: Examples of Nucleophile-Induced Ring Opening of Azetidinium Ions

Nucleophile Reagent Example Product Type
Halide [¹⁸F]Fluoride, Tetrabutylammonium halides γ-Fluoroamine, γ-Haloamine researchgate.netresearchgate.net
Azide Sodium Azide (NaN₃) γ-Azidoamine organic-chemistry.org
Amine Benzylamine 1,3-Diamine organic-chemistry.org
Oxygen Nucleophiles Acetate (B1210297), Alkoxides γ-Amino ester, γ-Amino ether organic-chemistry.org
Carbon Nucleophiles Cyanide, Malonate anions γ-Amino nitrile, Functionalized γ-amino acid derivative researchgate.net

Computational and Theoretical Investigations of 3 Cyclohexylsulfanyl Azetidine

Quantum Chemical Calculations for Reaction Mechanisms and Energetics

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in exploring the potential energy surfaces of chemical reactions involving azetidine (B1206935) derivatives. researchgate.net These calculations can determine the energies of reactants, products, intermediates, and transition states, thereby mapping out the most likely reaction pathways. researchgate.net For a molecule such as 3-(cyclohexylsulfanyl)azetidine, these studies can predict its behavior in various chemical transformations.

The synthesis and functionalization of azetidines often involve complex reaction mechanisms. rsc.orgrsc.orgresearchwithrutgers.comresearchgate.net Computational models can be developed to predict which combinations of reactants are likely to form azetidines, saving significant time and resources in experimental synthesis. thescience.dev Transition state analysis helps in understanding the feasibility of a reaction by calculating the activation energy required.

For instance, in the formation of the azetidine ring, different cyclization pathways can be computationally evaluated. A notable example is the comparison between a 4-exo-dig and a 5-endo-dig cyclization. DFT calculations have shown that for certain substrates, the 4-exo-dig pathway to form the azetidine ring is kinetically favored over the alternative 5-endo-dig pathway. nih.gov This is crucial for controlling the regioselectivity of the cyclization. nih.gov

Table 1: Hypothetical Calculated Energies for Competing Cyclization Pathways

PathwayIntermediate Energy (kcal/mol)Transition State Energy (kcal/mol)Product Energy (kcal/mol)
4-exo-dig -5.2+15.8-20.1
5-endo-dig -3.1+22.5-15.7

This table illustrates how quantum chemical calculations can quantify the energy barriers, showing a lower transition state energy for the 4-exo-dig cyclization, making it the more favorable reaction pathway.

Furthermore, computational studies can elucidate the mechanism of ring-opening reactions, which are characteristic of strained heterocycles like azetidines. magtech.com.cnambeed.com By mapping the reaction pathway, researchers can predict how the C-N bonds of the azetidine ring will cleave under different conditions, for example, when catalyzed by a Lewis acid. magtech.com.cn

The presence of a substituent at the 3-position of the azetidine ring, as in this compound, introduces questions of regioselectivity and stereoselectivity in its reactions. Regioselectivity, or the preference for reaction at one position over another, is strongly influenced by the electronic and steric effects of the substituents. magtech.com.cnyoutube.com

In nucleophilic ring-opening reactions of unsymmetrically substituted azetidines, the nucleophile's point of attack is generally governed by electronic effects. magtech.com.cn For sulfur-containing heterocycles, the sulfur atom can influence the electronic distribution within the molecule, thereby directing the outcome of the reaction. nih.gov Computational methods can model these effects to predict the major product.

Stereoselectivity, the preferential formation of one stereoisomer over another, is also a critical aspect. youtube.comkhanacademy.org In the synthesis of chiral sulfinyl compounds, for example, theoretical work combined with experimental results has been used to understand the interactions that lead to high enantiomeric excess. nih.gov For this compound, if the sulfur were oxidized to a sulfoxide (B87167), a stereogenic center would be created. Quantum chemical calculations could predict which diastereomer is more stable and how it might be selectively synthesized.

Table 2: Hypothetical Diastereomeric Ratio for the Oxidation of this compound

DiastereomerCalculated Relative Energy (kcal/mol)Predicted Population (%)
(R)-Sulfoxide 0.0078
(S)-Sulfoxide +0.7522

This table shows a hypothetical energy difference between the two possible diastereomers upon oxidation of the sulfide (B99878), predicting the formation of the (R)-sulfoxide as the major product.

Conformational Analysis and Ring Dynamics of the Azetidine Heterocycle

The four-membered azetidine ring is not planar and undergoes a dynamic process called ring puckering. The substituent at the 3-position significantly influences the conformational preferences of the ring. The considerable ring strain in azetidines dictates much of their reactivity and three-dimensional shape. rsc.orgrsc.orgresearchwithrutgers.comresearchgate.netacs.org

Table 3: Hypothetical Conformational Energy Analysis

Conformer (Cyclohexyl group position)Ring Puckering Angle (degrees)Relative Energy (kcal/mol)
Equatorial 250.0
Axial 28+2.5

This table illustrates a typical energy profile for a substituted heterocycle, where the conformer with the bulky cyclohexyl group in the equatorial position is significantly more stable than the axial conformer.

These conformational preferences are not static. The azetidine ring can invert, and computational methods can calculate the energy barrier for this process. This dynamic behavior is crucial for understanding how the molecule interacts with other molecules, such as biological targets. nih.govnih.gov

Electronic Structure Analysis and Reactivity Prediction of Sulfur-Substituted Azetidines

The electronic structure of this compound determines its fundamental reactivity. Computational methods like Natural Bond Orbital (NBO) analysis can provide a detailed picture of electron distribution, bond strengths, and orbital interactions within the molecule. mdpi.com

The presence of the sulfur atom, with its lone pairs of electrons, can significantly alter the electronic properties of the azetidine ring compared to a simple alkyl-substituted azetidine. The sulfur can act as a nucleophilic center or influence the basicity of the nitrogen atom in the ring. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can predict sites of electrophilic and nucleophilic attack.

Table 4: Hypothetical Frontier Molecular Orbital Energies

Molecular OrbitalEnergy (eV)Primary LocationPredicted Reactivity
HOMO -6.2Sulfur lone pairNucleophilic attack at sulfur
LUMO +1.5C-N antibonding orbitalsNucleophilic attack at ring carbons

This table provides a simplified representation of how frontier orbital analysis can be used to predict the reactive sites of the molecule. The location of the HOMO on the sulfur suggests its potential involvement in reactions.

By calculating properties like molecular electrostatic potential (MEP), researchers can visualize the electron-rich and electron-poor regions of the molecule, offering a guide to its reactivity. researchgate.net This information is invaluable for designing new synthetic routes or predicting how the molecule might interact in a biological system. thescience.dev

Molecular Dynamics Simulations for Solvent Effects and Conformational Space

While quantum chemical calculations are often performed on isolated molecules (in the gas phase), reactions in the real world occur in solution. The solvent can have a profound effect on reaction rates, mechanisms, and conformational equilibria. acs.orgacs.org Molecular dynamics (MD) simulations are a powerful computational tool for studying molecules in a solvent environment over time. researchgate.netacta.co.in

MD simulations can model the explicit interactions between this compound and surrounding solvent molecules. This allows for the study of how different solvents might stabilize certain conformations or transition states. For example, a polar solvent might favor a more polar conformer of the molecule, shifting the equilibrium compared to a nonpolar solvent. nih.gov

Advanced Analytical Characterization Methodologies

Chromatographic Separations for Purity Assessment and Isolation

Chromatographic techniques are essential for separating 3-(Cyclohexylsulfanyl)azetidine from starting materials, by-products, and other impurities, thereby allowing for its isolation and the determination of its purity.

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. Due to the presence of the polar azetidine (B1206935) ring, which can lead to poor peak shape and thermal instability, this compound may require derivatization prior to GC analysis. Derivatization, for instance by acylation or silylation of the nitrogen atom, increases the compound's volatility and thermal stability, leading to improved chromatographic performance. The choice of a suitable column, typically a non-polar or medium-polarity capillary column, is crucial for achieving good separation.

Liquid Chromatography (LC), particularly High-Performance Liquid Chromatography (HPLC), is a highly versatile method for the analysis and purification of this compound. It is well-suited for analyzing non-volatile or thermally labile compounds.

Reversed-phase HPLC, using a C18 or C8 column with a mobile phase consisting of a mixture of water (often with additives like formic acid or ammonium (B1175870) acetate (B1210297) to improve peak shape) and an organic solvent like acetonitrile (B52724) or methanol, is a common approach. The separation is based on the differential partitioning of the compound between the stationary and mobile phases. The use of a mass spectrometer as a detector (LC-MS) provides both retention time data for quantification and mass data for identification.

X-ray Crystallography for Solid-State Molecular Structure Determination

X-ray crystallography stands as the gold standard for the unambiguous determination of the three-dimensional atomic arrangement of a molecule in its solid state. This powerful analytical technique provides precise information on bond lengths, bond angles, and torsion angles, which collectively define the molecular conformation. The application of X-ray crystallography to a crystalline form of this compound would yield invaluable insights into its solid-state structure.

The process involves irradiating a single crystal of the compound with a focused beam of X-rays. The resulting diffraction pattern, which arises from the interaction of the X-rays with the electron clouds of the atoms in the crystal lattice, is meticulously recorded. Sophisticated computational algorithms are then used to process this diffraction data and generate an electron density map of the molecule. From this map, the positions of the individual atoms can be determined with high precision, leading to a detailed molecular model. nih.gov

For a compound like this compound, X-ray crystallography would definitively establish the stereochemistry at the C3 position of the azetidine ring and the conformation of the cyclohexyl ring. It would also reveal the spatial relationship between the azetidine and cyclohexylsulfanyl moieties. Furthermore, the analysis of the crystal packing would provide information on intermolecular interactions, such as hydrogen bonds or van der Waals forces, which govern the solid-state properties of the compound. nih.govacs.org

While no specific crystallographic data for this compound has been publicly reported, a hypothetical dataset based on known structures of related azetidine derivatives is presented in Table 1 to illustrate the type of information that would be obtained from such an analysis. acs.org

Table 1: Hypothetical X-ray Crystallographic Data for this compound

ParameterHypothetical Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.25
b (Å)8.50
c (Å)14.75
α (°)90
β (°)105.3
γ (°)90
Volume (ų)1234.5
Z4
Density (calculated) (g/cm³)1.15
R-factor (%)4.5

Chemometric Approaches and Multivariate Data Analysis (e.g., Principal Component Analysis)

In modern chemical research, especially in the context of compound library analysis and structure-activity relationship (SAR) studies, vast amounts of data are often generated. Chemometric methods, which employ mathematical and statistical techniques, are essential for extracting meaningful information from these complex datasets. nih.gov Principal Component Analysis (PCA) is a particularly powerful unsupervised pattern recognition technique used for this purpose. nih.govresearchgate.net

PCA reduces the dimensionality of a dataset containing numerous interrelated variables, while retaining as much of the original variance as possible. mdpi.com This is achieved by transforming the original set of variables into a new set of uncorrelated variables, known as principal components (PCs). The first principal component (PC1) accounts for the largest possible variance in the data, and each succeeding component accounts for as much of the remaining variance as possible. nih.gov

In the context of this compound and its analogues, PCA could be applied to a dataset comprising various structural descriptors (e.g., molecular weight, logP, number of hydrogen bond donors/acceptors) and experimentally determined properties (e.g., receptor binding affinity, metabolic stability). By plotting the data in the new coordinate system defined by the principal components, it is possible to visualize trends, identify outliers, and uncover relationships between chemical structure and biological activity that might not be apparent from simple univariate analysis. nih.govrsc.org

For instance, a PCA of a library of 3-substituted azetidine derivatives could reveal which structural features are most influential in determining a particular biological effect. This information is invaluable for guiding the design and synthesis of new compounds with improved properties.

To illustrate the application of PCA, consider a hypothetical dataset for a series of azetidine derivatives, including this compound, characterized by several physicochemical parameters. A PCA of this data would generate scores and loadings plots. The scores plot would show the distribution of the compounds in the PC space, highlighting similarities and differences among them. The loadings plot would indicate the contribution of each original variable to the principal components, thus identifying the most influential parameters.

Table 2: Hypothetical Principal Component Analysis Results for a Series of Azetidine Derivatives

Compound IDPC1 ScorePC2 Score
Compound 12.51.2
Compound 22.81.5
This compound -1.5 -0.8
Compound 4-2.1-1.1
Compound 50.2-2.5

The hypothetical scores in Table 2 would allow for the classification of compounds based on their position in the PC1 vs. PC2 plot, potentially correlating with different biological or physicochemical profiles.

Future Research Directions and Synthetic Utility of 3 Cyclohexylsulfanyl Azetidine

Expansion of Synthetic Scope for Diverse Azetidine (B1206935) Derivatives

The future development of 3-(cyclohexylsulfanyl)azetidine chemistry will likely focus on expanding the variety of accessible derivatives. Building upon established methods for the synthesis of analogous 3-aryl-3-sulfanyl azetidines, which often involve the reaction of an N-protected azetidin-3-ol (B1332694) with a thiol under catalytic conditions, a primary research avenue will be the diversification of all three components of this system: the azetidine core, the sulfur-linked group, and the nitrogen substituent.

Key areas for expansion include:

Varying the Azetidine Substitution: Introducing substituents at the 2- and 4-positions of the azetidine ring would allow for the creation of a wide array of stereochemically complex and diverse structures.

Modification of the Thiol Component: While the focus is on the cyclohexyl group, the exploration of other cyclic and acyclic alkyl and aryl thiols will broaden the accessible chemical space.

Nitrogen Derivatization: The nitrogen atom of the azetidine ring serves as a crucial handle for further functionalization, enabling the introduction of a wide range of substituents to modulate biological activity and pharmacokinetic properties.

A general synthetic approach to 3-thio-substituted azetidines is presented in the table below, based on analogous reactions.

EntryAzetidinol PrecursorThiolCatalystSolventTemperature (°C)Yield (%)
1N-Cbz-3-aryl-azetidin-3-olCyclohexanethiol (B74751)FeCl₃Toluene40High
2N-Boc-azetidin-3-olVarious Alkyl/Aryl ThiolsLewis AcidDichloromethaneRoom TempModerate to High

Note: This table is illustrative and based on general methods for the synthesis of analogous compounds.

Development of Novel Catalytic and Sustainable Reaction Pathways

Current syntheses of 3-thio-substituted azetidines often rely on stoichiometric reagents or metal catalysts that may not be ideal from a sustainability perspective. A significant future research direction will be the development of more efficient and environmentally benign catalytic systems.

Potential advancements include:

Photoredox Catalysis: Visible-light-mediated reactions could offer mild and selective methods for the formation of the C-S bond.

Electrocatalysis: Employing electrochemical methods can reduce the reliance on chemical oxidants and reductants, offering a greener synthetic route.

Enzymatic Catalysis: Biocatalytic approaches could provide high levels of stereoselectivity in the synthesis of chiral this compound derivatives.

Mechanochemical Synthesis: Solid-state reactions induced by mechanical force could reduce solvent waste and reaction times.

The development of these novel pathways will be crucial for the large-scale and sustainable production of this compound and its derivatives for applications in drug discovery and materials science.

Advanced Mechanistic Elucidation Studies

A deeper understanding of the reaction mechanisms governing the synthesis and reactivity of this compound will be instrumental in optimizing existing methods and designing new transformations. Future research should focus on:

Computational Modeling: Density functional theory (DFT) calculations can provide insights into reaction pathways, transition state geometries, and the role of catalysts.

Kinetic Studies: Detailed kinetic analysis of the key bond-forming and bond-breaking steps will help in optimizing reaction conditions and catalyst design.

Spectroscopic Interrogation: The use of advanced spectroscopic techniques, such as in-situ IR and NMR spectroscopy, can help identify and characterize reactive intermediates.

These mechanistic studies will not only advance the fundamental understanding of azetidine chemistry but also accelerate the development of more efficient and selective synthetic methodologies.

Application as a Key Building Block in Complex Chemical Synthesis

The unique structural and electronic properties of this compound make it an attractive building block for the synthesis of more complex molecules, particularly in the context of medicinal chemistry. The azetidine ring can serve as a rigid scaffold to orient functional groups in three-dimensional space, while the cyclohexylsulfanyl moiety can engage in hydrophobic interactions with biological targets.

Future applications as a building block may include:

Synthesis of Bioactive Molecules: Incorporation into novel therapeutic agents, leveraging the azetidine core as a bioisostere for other cyclic systems.

Development of Chemical Probes: Use in the design of probes to study biological processes, where the sulfur atom can be a site for further functionalization or labeling.

Materials Science: Integration into polymers or other materials to impart specific physical or chemical properties.

The versatility of the this compound scaffold, with its multiple points for diversification, positions it as a valuable tool for the construction of a wide range of functional molecules.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-(cyclohexylsulfanyl)azetidine, and what factors influence reaction efficiency?

  • Answer : The synthesis typically involves nucleophilic substitution on an azetidine precursor (e.g., 3-bromoazetidine) with cyclohexanethiol. Key factors include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of the thiol group .
  • Base optimization : K₂CO₃ or Et₃N facilitates deprotonation of cyclohexanethiol, improving reactivity .
  • Temperature control : Reactions often proceed at 50–80°C to balance kinetics and side reactions (e.g., ring-opening) .
  • Purification : Column chromatography (silica gel, hexane/EtOAc) isolates the product, with purity confirmed via HPLC (>95%) .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers prioritize?

  • Answer :

  • ¹H/¹³C NMR : Azetidine ring protons appear as multiplets (δ 3.5–4.5 ppm), while cyclohexyl protons show upfield shifts (δ 1.0–2.0 ppm) due to shielding .
  • Mass spectrometry (HRMS) : Molecular ion peaks (e.g., [M+H]⁺ at m/z 186.1) confirm the molecular formula (C₉H₁₇NS) .
  • X-ray crystallography : Resolves stereochemical ambiguities, particularly if chiral centers are present .

Q. What are the common chemical reactions of this compound, and how do reaction conditions affect product distribution?

  • Answer :

  • Oxidation : The sulfanyl group oxidizes to sulfoxide or sulfone derivatives using H₂O₂ or mCPBA. Solvent polarity (e.g., CH₂Cl₂ vs. MeOH) dictates selectivity .
  • N-Functionalization : Acylation (e.g., AcCl) or sulfonylation (e.g., TsCl) at the azetidine nitrogen requires anhydrous conditions to avoid hydrolysis .
  • Ring-opening : Strong acids (e.g., HCl) or bases (e.g., NaOH) cleave the azetidine ring, forming linear thioether amines .

Advanced Research Questions

Q. How can researchers resolve contradictory data regarding the biological activity of this compound across different assays?

  • Answer :

  • Purity validation : Use HPLC-MS to detect oxidation by-products (e.g., sulfones), which may interfere with bioassays .
  • Stereochemical analysis : Chiral separation (e.g., Chiralpak AD-H column) isolates enantiomers for individual testing, as stereochemistry significantly impacts binding .
  • Targeted molecular docking : Computational models (e.g., AutoDock Vina) predict interactions with proteins (e.g., kinases), reconciling divergent experimental results .

Q. What strategies optimize the enantioselective synthesis of this compound for pharmaceutical applications?

  • Answer :

  • Chiral catalysts : BINOL-derived phosphoric acids (e.g., TRIP) induce enantioselectivity during azetidine desymmetrization, achieving >90% ee .
  • Kinetic resolution : Lipases (e.g., CAL-B) selectively hydrolyze one enantiomer from a racemic mixture .
  • Computational guidance : DFT calculations (e.g., B3LYP/6-311+G(d,p)) model transition states to refine catalyst design .

Q. How does the cyclohexylsulfanyl moiety influence the pharmacokinetic properties of this compound compared to other azetidine derivatives?

  • Answer :

  • Lipophilicity : The cyclohexyl group increases logP (measured via shake-flask method), enhancing blood-brain barrier penetration but reducing aqueous solubility .
  • Metabolic stability : Microsomal assays (e.g., human liver microsomes) show slower oxidation compared to phenylsulfanyl analogs, suggesting improved in vivo half-life .
  • Comparative studies : Replace cyclohexyl with smaller substituents (e.g., methyl) and assess bioavailability using Caco-2 cell monolayers .

Q. In mechanistic studies, what computational methods reliably predict the reactivity of this compound in nucleophilic substitution reactions?

  • Answer :

  • DFT calculations : Models transition states (e.g., B3LYP-D3/def2-TZVP) to identify rate-limiting steps (e.g., sulfur nucleophile attack) .
  • Molecular dynamics (MD) : Simulates solvent effects (e.g., DMF vs. THF) on reaction kinetics using AMBER force fields .
  • NBO analysis : Quantifies charge distribution at the azetidine nitrogen, predicting regioselectivity in alkylation reactions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.